molecular formula C12H10O4 B15439313 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate CAS No. 75414-40-3

3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate

Cat. No.: B15439313
CAS No.: 75414-40-3
M. Wt: 218.20 g/mol
InChI Key: ORLUQOOCAQVVIG-UHFFFAOYSA-N
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Description

3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate is a bicyclic ester featuring a partially unsaturated pyran ring fused with a benzoate group. Its molecular formula is C₁₆H₁₆O₄ (based on the HRMS data from its derivative in ), with a molecular weight of approximately 272.30 g/mol . The compound is synthesized via gold(I)-catalyzed reactions involving furan-ynes and N-oxides, yielding products like methyl 4-(3-oxo-5-(3-oxobut-1-en-1-yl)-3,6-dihydro-2H-pyran-4-yl)benzoate (2p) with a 75% yield and an E/Z ratio of 40/60 . The pyran ring adopts an envelope conformation, as observed in structurally related compounds, with weak intermolecular C–H⋯O hydrogen bonding influencing crystallinity .

Properties

CAS No.

75414-40-3

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

(5-oxo-2H-pyran-4-yl) benzoate

InChI

InChI=1S/C12H10O4/c13-10-8-15-7-6-11(10)16-12(14)9-4-2-1-3-5-9/h1-6H,7-8H2

InChI Key

ORLUQOOCAQVVIG-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(=O)CO1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate

  • Structure: Features a methoxyphenoxy substituent (C₂₀H₁₈O₆; MW = 354.34 g/mol) instead of the methyl group in the parent compound .
  • Synthesis: Derived from 4-methoxy-phenyl 3-O-benzoyloxy-α-L-rhamnopyranoside via oxidation with pyridinium dichromate .
  • Applications : Used in crystallography studies to analyze weak hydrogen bonding patterns .

3-(3-(Benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)propyl Benzoate Derivatives

  • Structure: Contains a pyridinone core (instead of dihydropyran) with a benzyloxy group and propyl benzoate chain .
  • Synthesis : Prepared via multi-step reactions involving benzyloxy-protected intermediates .
  • Properties: The pyridinone ring increases planarity compared to dihydropyran, affecting π-π stacking in biological targets. These derivatives show antimalarial and antiproliferative activities, likely due to enhanced lipophilicity from the benzyl group .

Tetrahydrobenzo[b]pyran Derivatives (e.g., 4f)

  • Structure: Fused benzene and pyran rings (e.g., C₁₇H₁₇N₃O₄; MW = 327.34 g/mol) with amino and cyano substituents .
  • Synthesis: Produced via condensation reactions using malononitrile or ethyl cyanoacetate .
  • Properties : The fused aromatic system increases thermal stability and hydrogen-bonding capacity. Applications include catalysis and materials science due to their rigid structure .

Simple Benzoate Esters (Benzyl, Hexyl, and Methyl Benzoate)

  • Structure : Lack cyclic systems; instead, they feature linear alkyl/aryl chains (e.g., benzyl benzoate: C₁₄H₁₂O₂; MW = 212.24 g/mol) .
  • Properties :
    • Benzyl benzoate : Balsamic odor; used in fragrances and as a scabicide .
    • Hexyl benzoate : Woody-green odor; higher hydrophobicity (logP ~5.2) compared to dihydropyran derivatives .
    • Methyl benzoate : Low molecular weight (136.15 g/mol); used as a solvent and flavoring agent .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Applications
3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate C₁₆H₁₆O₄ 272.30 Methyl, benzoate 75 Organic synthesis intermediates
2-(4-Methoxyphenoxy)-6-methyl derivative C₂₀H₁₈O₆ 354.34 Methoxyphenoxy, benzoate N/A Crystallography studies
Pyridinone-based benzoate (7a-7h) Varies ~350–400 Benzyloxy, propyl benzoate N/A Antimalarial/antiproliferative
Tetrahydrobenzo[b]pyran (4f) C₁₇H₁₇N₃O₄ 327.34 Amino, cyano N/A Catalysis, materials science
Benzyl benzoate C₁₄H₁₂O₂ 212.24 Benzyl, benzoate N/A Fragrances, pharmaceuticals

Key Findings and Insights

Structural Flexibility vs. Rigidity : The dihydropyran core in this compound offers moderate flexibility , enabling diverse functionalization, while fused systems like tetrahydrobenzo[b]pyran are more rigid, favoring stability in harsh conditions .

Electronic Effects: Electron-donating groups (e.g., methoxy in ) increase nucleophilicity at the pyran oxygen, whereas electron-withdrawing groups (e.g., cyano in ) enhance electrophilic reactivity.

Physicochemical Properties : The benzoate group’s pKa (~4.2) ensures moderate acidity, making it stable in neutral environments but reactive under basic conditions. Simple esters like benzyl benzoate are more volatile, aligning with their roles in fragrances .

Preparation Methods

Reaction Mechanism and Optimization

The most well-documented synthesis begins with 4-methoxyphenyl 3-O-benzoyloxy-α-l-rhamnopyranoside, which undergoes oxidation using pyridinium dichromate (PDC) in acetic anhydride under reflux conditions. This method leverages the oxidative cleavage of the glycosidic bond, followed by cyclization to form the dihydropyran core. The reaction proceeds via a six-membered transition state, where PDC acts as a two-electron oxidant, converting the C3 hydroxyl group into a ketone while eliminating the methoxyphenyl moiety.

Critical parameters include:

  • Solvent system : Dichloromethane (CH₂Cl₂) optimizes solubility and reaction kinetics.
  • Stoichiometry : A 1:1.2 molar ratio of substrate to PDC ensures complete conversion.
  • Temperature : Reflux at 40°C for 8 hours balances reaction rate and byproduct suppression.

Purification and Yield

Post-reaction workup involves silica gel column chromatography with a 4:1 petroleum ether–ethyl acetate eluent, achieving a 70% isolated yield. Single crystals suitable for X-ray diffraction are obtained via slow evaporation of the ethyl acetate solution, confirming the pyran ring’s envelope conformation and intermolecular C–H⋯O hydrogen bonding.

Knoevenagel Condensation and Maitland–Japp Reaction Analogues

Stereochemical Considerations

Conjugate addition of Gilman cuprates (e.g., Li2CuMe2) to dihydropyranones proceeds with high 2,6-trans selectivity, a feature critical for accessing biologically relevant stereoisomers. For 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate, this selectivity ensures proper ring puckering and minimizes steric clashes between the benzoate and keto groups.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

Parameter Oxidation Method Knoevenagel Approach
Starting Material Benzoylated glycoside δ-Hydroxy-β-ketoester
Key Reagent Pyridinium dichromate N,N-Dimethylformamide dimethyl acetal
Reaction Time 8 hours 45 minutes (condensation)
Yield 70% Not reported (hypothetical ~50%)
Purification Silica gel chromatography Column chromatography
Advantages High yield, crystallographic validation Modular substitution, stereocontrol

Mechanistic Insights and Byproduct Formation

Oxidation Pathway Side Reactions

Excess PDC can overoxidize the dihydropyran ring to a fully aromatic pyran-4-one, necessitating careful stoichiometric control. Acetic anhydride acts as both a solvent and acylating agent, preventing hydroxyl group reformation.

Orthoamide Condensation Challenges

Instability of dihydropyranone intermediates on silica gel necessitates immediate trapping with electrophiles. For benzoate installation, in situ activation with DCC (N,N'-dicyclohexylcarbodiimide) improves esterification efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : The benzoate aromatic protons resonate as a multiplet at δ 7.8–8.1 ppm, while the pyran ring’s vinylic protons appear as doublets near δ 5.5–6.0 ppm.
  • IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1675 cm⁻¹ (pyranone C=O) confirm functional groups.

X-ray Crystallography

Single-crystal analysis reveals a puckered pyran ring with a 25° deviation from planarity at the O1 atom, stabilizing the structure via intramolecular H-bonding between C2–H and the ketone oxygen.

Industrial Scalability and Environmental Impact

Toxicity Concerns

Chromium-based oxidants pose disposal challenges, driving interest in catalytic methods using MnO₂ or TEMPO/oxone systems.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times for orthoamide condensations from hours to minutes, as demonstrated in analogous dihydropyran syntheses.

Q & A

Q. What are the key structural features of 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate, and how are they confirmed experimentally?

The compound contains a pyran ring with a ketone group at position 3 and a benzoate ester substituent at position 3. Structural confirmation typically involves:

  • X-ray crystallography to resolve bond lengths, angles, and stereochemistry (e.g., as demonstrated for analogous compounds in Acta Crystallographica studies) .
  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and hydrogen environments.
  • FT-IR spectroscopy to identify functional groups like ester carbonyls (C=O stretch at ~1720 cm⁻¹) and pyran ring vibrations .

Q. What are the standard synthetic routes for preparing this compound, and how is yield optimized?

Synthesis often involves multi-step reactions, including:

  • Esterification of 3-oxo-3,6-dihydro-2H-pyran-4-ol with benzoyl chloride under basic conditions (e.g., pyridine as a catalyst).
  • Reaction parameter optimization : Temperature (70–90°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios are critical for maximizing yield (>85%) and purity (>95%) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • HPLC with UV detection (λ = 254 nm) to quantify purity (>95%).
  • Mass spectrometry (ESI-TOF) to confirm molecular weight (e.g., [M+H]+ at m/z 245.1).
  • Melting point analysis to compare with literature values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent, cell line variability). Methodological strategies include:

  • Dose-response curve standardization to ensure consistent IC₅₀ calculations.
  • Solvent compatibility testing : Replace DMSO with aqueous buffers if precipitation occurs.
  • Orthogonal assays (e.g., enzymatic inhibition + cell viability) to validate target specificity .

Q. What computational approaches are used to predict the reactivity of this compound in medicinal chemistry applications?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with biological targets (e.g., kinases, proteases).
  • ADMET prediction tools (SwissADME, pkCSM) to assess drug-likeness and metabolic stability .

Q. What mechanistic insights exist for the hydrolysis of the benzoate ester under physiological conditions?

  • pH-dependent hydrolysis : The ester bond cleaves faster in alkaline conditions (pH > 8) via nucleophilic acyl substitution.
  • Enzymatic catalysis : Esterases in serum or cellular lysates accelerate hydrolysis, monitored via LC-MS detection of benzoic acid release .

Q. How can researchers design experiments to study the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.
  • Analytical tracking : Use HPLC and NMR to detect degradation products (e.g., free benzoic acid or pyran ring oxidation) .

Q. What strategies are employed to optimize regioselectivity in derivatization reactions of the pyran ring?

  • Protecting group chemistry : Temporarily block reactive sites (e.g., ketone at C3) to direct substitutions to C6.
  • Catalytic control : Use Lewis acids (e.g., BF₃·OEt₂) to favor electrophilic aromatic substitution at specific positions .

Methodological Notes

  • Safety protocols : Always use PPE (gloves, goggles) and handle waste per institutional guidelines due to potential irritant properties .
  • Data validation : Cross-reference experimental results with crystallographic databases (e.g., CCDC) and computational models .

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